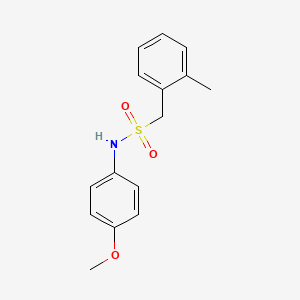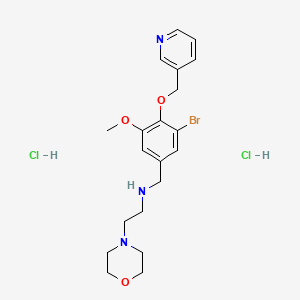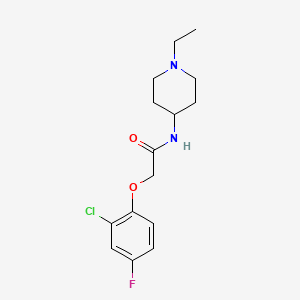![molecular formula C23H24N2O5S B4536607 N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B4536607.png)
N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes phenoxy and sulfamoyl functional groups. These groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Wirkmechanismus
Target of Action
It is structurally similar to sulfacetamide , a sulfonamide antibiotic. Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
N-(4-phenoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide, like other sulfonamides, is likely to act as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during the synthesis process, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a precursor of folic acid. This disruption leads to a deficiency of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
Based on its structural similarity to sulfacetamide , it can be hypothesized that it may have similar pharmacokinetic properties. Sulfacetamide is well absorbed orally and topically, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of N-(4-phenoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide is the inhibition of bacterial growth. By interfering with the synthesis of folic acid, an essential component for bacterial growth and reproduction, it exerts a bacteriostatic effect .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-phenoxyphenylamine and 4-(propylsulfamoyl)phenol. These intermediates are then coupled through an acylation reaction to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenoxy and sulfamoyl groups can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted phenoxy or sulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide: Shares similar phenoxy and phenyl groups but differs in the presence of an acrylamide moiety.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring and cyano group, offering different reactivity and applications.
N-[4-(propylsulfamoyl)phenyl]acetamide: Similar sulfamoyl group but lacks the phenoxyphenyl moiety.
Uniqueness
N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to its combination of phenoxy and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-phenoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-2-16-24-31(27,28)22-14-12-19(13-15-22)29-17-23(26)25-18-8-10-21(11-9-18)30-20-6-4-3-5-7-20/h3-15,24H,2,16-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXZDRXNMGXQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[5-(TERT-BUTYL)-2-METHOXYANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID](/img/structure/B4536541.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4536547.png)
![ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE](/img/structure/B4536550.png)

![N-BUTYL-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE](/img/structure/B4536564.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4536568.png)

![2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4536581.png)

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4536590.png)
![Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone](/img/structure/B4536595.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4536603.png)
![N-[3-(2-ethoxyphenyl)propyl]-3-methoxybenzamide](/img/structure/B4536617.png)

